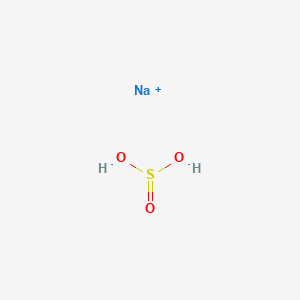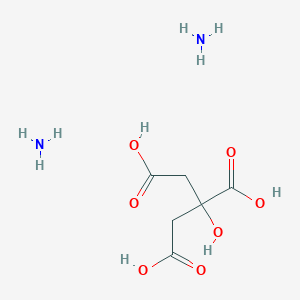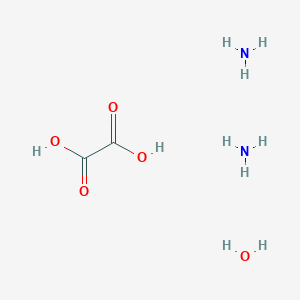
Trimethylsilyl 3-trimethylsilyloxydecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-trimethylsilyloxydecanoate is a chemical compound with the molecular formula C16H36O3Si2. It is characterized by the presence of two trimethylsilyl groups attached to a decanoate backbone. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3-trimethylsilyloxydecanoate can be synthesized through the reaction of 3-hydroxydecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Hydroxydecanoic acid+Trimethylsilyl chloride→Trimethylsilyl 3-trimethylsilyloxydecanoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 3-trimethylsilyloxydecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid, while reduction could produce 3-trimethylsilyloxydecanol.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-trimethylsilyloxydecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of various specialty chemicals and materials.
Wirkmechanismus
The mechanism by which trimethylsilyl 3-trimethylsilyloxydecanoate exerts its effects involves the interaction of the trimethylsilyl groups with target molecules. These interactions can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl cyanide: Utilized in the synthesis of nitriles and other organic compounds.
Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in organic synthesis.
Uniqueness
Trimethylsilyl 3-trimethylsilyloxydecanoate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to compounds with a single trimethylsilyl group. This makes it particularly useful in complex synthetic pathways where multiple functional groups need to be protected or modified simultaneously.
Eigenschaften
IUPAC Name |
trimethylsilyl 3-trimethylsilyloxydecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O3Si2/c1-8-9-10-11-12-13-15(18-20(2,3)4)14-16(17)19-21(5,6)7/h15H,8-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXAIPBPDYHHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339063 |
Source


|
| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136814-75-0 |
Source


|
| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)
